Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(17)12-11(14)8-16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
BZXOLWIVDPWDIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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